molecular formula C8H16ClN B6230874 4-azaspiro[2.6]nonane hydrochloride CAS No. 1820618-20-9

4-azaspiro[2.6]nonane hydrochloride

Cat. No. B6230874
CAS RN: 1820618-20-9
M. Wt: 161.7
InChI Key:
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Description

4-Azaspiro[2.6]nonane hydrochloride (4-ASNHC) is an organic compound with a unique structure, making it an attractive target for research in the fields of chemistry, biochemistry, and pharmacology. It is a symmetrical, bicyclic, spiro-fused hydrocarbon with a molecular formula of C7H13ClN2. 4-ASNHC is a white, odorless, crystalline solid with a melting point of 181-182°C. It is soluble in water, alcohol, and other organic solvents and is used in a variety of applications, including in the synthesis of other compounds, in drug development, and in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 4-azaspiro[2.6]nonane hydrochloride is not yet fully understood, however, it is believed that the compound binds to certain proteins in the body, altering their function. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. Additionally, this compound has been shown to interact with certain enzymes and receptors, which may explain its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. Studies have found that this compound can act as an agonist of certain receptors, and can modulate the activity of certain enzymes. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

4-azaspiro[2.6]nonane hydrochloride is a useful compound for laboratory experiments due to its ease of synthesis, its low toxicity, and its wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, the compound is relatively expensive and is not readily available in large quantities. Additionally, the exact mechanism of action of this compound is not yet fully understood, so its effects on the body may not be fully known.

Future Directions

There are a variety of potential future directions for research on 4-azaspiro[2.6]nonane hydrochloride. These include further investigation into the compound’s mechanism of action, its effects on the body, and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of this compound and its use in the synthesis of other compounds. Finally, further research could be conducted on the potential toxicity of this compound and its effects on the environment.

Synthesis Methods

4-azaspiro[2.6]nonane hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-azaspiro[2.6]nonane with hydrochloric acid, yielding this compound. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which yields the desired product. The reaction is typically performed at room temperature and is relatively straightforward.

Scientific Research Applications

4-azaspiro[2.6]nonane hydrochloride has a variety of applications in scientific research. It has been used as a model compound for studying the effects of spiro-fused bicyclic structures in organic synthesis. It has also been used as a substrate in the synthesis of other compounds, such as peptides and heterocyclic compounds. Additionally, this compound has been used in drug development and in the study of biochemical and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-azaspiro[2.6]nonane hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a Lewis acid catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form an oxime.", "Step 3: The oxime is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then cyclized with hydrochloric acid to form the spirocyclic compound.", "Step 5: The resulting compound is then purified by recrystallization from ethanol and diethyl ether to yield 4-azaspiro[2.6]nonane hydrochloride." ] }

CAS RN

1820618-20-9

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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